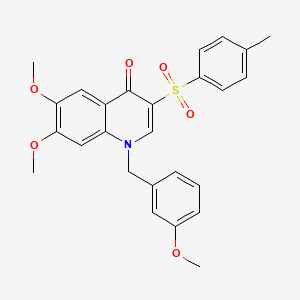
6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound. It features a quinoline core with methoxy groups at the 6 and 7 positions, a methoxybenzyl group at the 1 position, and a tosyl group at the 3 position. This structure suggests potential biological activity and makes it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in various studies. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization to form complex quinoline alkaloids . This process demonstrates the chemical reactivity of the methoxyquinoline core and its potential for generating diverse compounds through synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of methoxy groups can influence the electronic distribution and reactivity of the molecule. In the case of 6,7-dimethoxyquinazolin-2(1H)-ones, the methoxy substituents have been shown to exhibit anomalous spectral characteristics, which could be indicative of their influence on the electronic properties of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the aromatic system. The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives demonstrates the reactivity of the quinoline nucleus and its ability to form quaternary ammonium compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one are influenced by their functional groups. Methoxy groups can increase the lipophilicity of the molecule, which can affect its solubility and membrane permeability. The presence of a tosyl group can make the compound more acidic and reactive towards nucleophiles. These properties are crucial for the compound's potential as a pharmacological agent and its behavior in chemical reactions.
Scientific Research Applications
Chemical Synthesis and Binding Studies
6,7-Dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one, due to its complex structure, has been explored in various chemical synthesis and binding studies. For instance, its analogues have demonstrated affinity for apamin-sensitive binding sites, indicating its potential in the development of ligands targeting specific ion channels (Graulich et al., 2006). Such studies highlight the molecule's relevance in neuropharmacology, especially concerning modulation of calcium-activated potassium channels, which play a crucial role in neuronal signaling.
Photolabile Protecting Groups
In the context of photochemistry, derivatives of quinolin-4(1H)-one have been utilized as photolabile protecting groups. Their ability to undergo photolytic cleavage under specific conditions makes them suitable for temporally controlled release of bioactive molecules. This application is crucial for the development of light-sensitive therapeutic agents and probes for biological research (Fedoryak et al., 2002).
Anticancer Research
The structural motif of 6,7-dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one has been explored for anticancer properties. For example, derivatives have been synthesized and studied for their ability to disrupt microtubule dynamics, a critical mechanism in cancer therapy. Such compounds offer potential as novel anticancer agents with the possibility of overcoming drug resistance and reducing side effects compared to traditional chemotherapy (Aneja et al., 2006).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of quinolin-4(1H)-one derivatives have been the subject of research, aiming to understand their behavior in biological systems. Studies have developed analytical methods for determining these compounds in plasma, facilitating their pharmacokinetic evaluation and contributing to drug development processes. Such research underscores the importance of these compounds in the exploration of new therapeutic agents (Chang et al., 2016).
Immunological Applications
The development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific molecules is another area where quinolin-4(1H)-one derivatives find application. By creating specific conjugates and antibodies, researchers can detect and quantify substances with high sensitivity and specificity, which is vital for both clinical diagnostics and research (Yan et al., 2005).
properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFFVYWBNDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


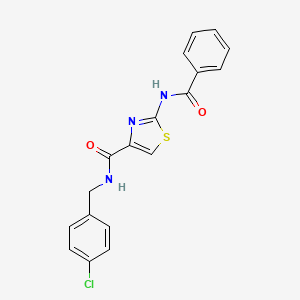
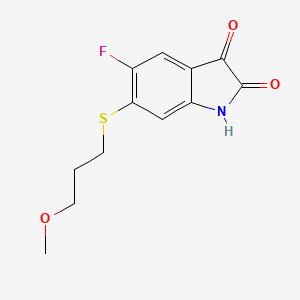

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)



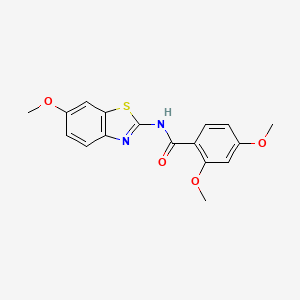
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)
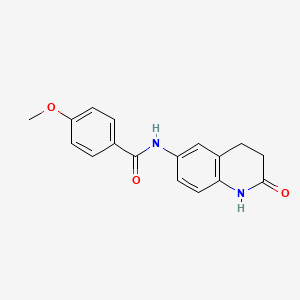
![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)